(2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid
Overview
Description
(2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring . Another approach is the radical cyclization of substituted aza-bromo compounds, which offers high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow reactions, which allow for the efficient and scalable synthesis of piperidine derivatives. These methods often use Grignard reagents and other organometallic compounds to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the piperidine ring .
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further functionalized to create a wide range of bioactive molecules .
Scientific Research Applications
(2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxylic acid: A simpler analog with similar structural features but lacking the hydroxyl and nonadienyl groups.
Pipecolic acid: Another piperidine derivative with a carboxylic acid group, commonly found in natural products.
Uniqueness
What sets (2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nonadienyl groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
(2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-2-3-4-5-6-7-8-10-16-11-9-13(17)12-14(16)15(18)19/h3-4,7-8,13-14,17H,2,5-6,9-12H2,1H3,(H,18,19)/b4-3-,8-7+/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPCJXJUILTZEW-ISAYCPCXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CCN1CCC(CC1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC/C=C/CN1CC[C@@H](C[C@@H]1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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